molecular formula C19H22N2O3 B499416 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

Cat. No.: B499416
M. Wt: 326.4g/mol
InChI Key: JRCIPRNCKIPVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with a unique structure that includes a morpholine ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methylbenzylamine with 2-chlorobenzoic acid to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzylamine: Shares the 2-methylbenzyl group but lacks the morpholine and benzoic acid moieties.

    Morpholine: Contains the morpholine ring but does not have the benzoic acid or 2-methylbenzyl groups.

    Benzoic Acid: Contains the benzoic acid moiety but lacks the morpholine and 2-methylbenzyl groups.

Uniqueness

5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4g/mol

IUPAC Name

5-[(2-methylphenyl)methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C19H22N2O3/c1-14-4-2-3-5-15(14)13-20-16-6-7-18(17(12-16)19(22)23)21-8-10-24-11-9-21/h2-7,12,20H,8-11,13H2,1H3,(H,22,23)

InChI Key

JRCIPRNCKIPVHH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O

Canonical SMILES

CC1=CC=CC=C1CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O

Origin of Product

United States

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